molecular formula C16H20N4O3 B2567046 N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2-oxoimidazolidine-1-carboxamide CAS No. 2034301-57-8

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2567046
CAS No.: 2034301-57-8
M. Wt: 316.361
InChI Key: ZBKQZVCQBXYHLO-UHFFFAOYSA-N
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Description

N-[2-(1-Benzofuran-2-yl)-2-(dimethylamino)ethyl]-2-oxoimidazolidine-1-carboxamide (CAS 2034301-57-8) is a synthetic organic compound with a molecular formula of C16H20N4O3 and a molecular weight of 316.35 . This molecule integrates a benzofuran scaffold, a motif frequently encountered in pharmaceuticals and bioactive natural products due to its privileged structural characteristics . The 2-oxoimidazolidine-1-carboxamide group is of significant research interest as similar heterocyclic linkers, such as oxoimidazolidine, have been investigated as potent inhibitors of cancer-associated enzymes like carbonic anhydrase IX (hCA IX) . The compound's structure, which features a dimethylaminoethyl spacer, is designed to probe interactions with biological targets, making it a valuable tool in medicinal chemistry for the development of novel therapeutic agents, particularly in the realm of oncology and enzyme inhibition . Researchers can utilize this chemical in screening campaigns to study structure-activity relationships, mechanism of action, and for hit-to-lead optimization processes. This product is supplied for non-human research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-19(2)12(10-18-16(22)20-8-7-17-15(20)21)14-9-11-5-3-4-6-13(11)23-14/h3-6,9,12H,7-8,10H2,1-2H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKQZVCQBXYHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)N1CCNC1=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2-oxoimidazolidine-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The dimethylaminoethyl chain is shared with SzR-105, but the imidazolidine carboxamide replaces the hydroxyquinoline group, likely altering metabolic pathways (e.g., susceptibility to cytochrome P450 enzymes).

Molecular Weight: At ~358.43 g/mol, the compound is comparable to the morpholine-containing quinoline derivative (358.43 g/mol), suggesting similar challenges in blood-brain barrier penetration.

Pharmacological and Functional Comparisons

  • SzR-105: Demonstrated activity in modulating kynurenine pathway enzymes, with implications for neuroinflammatory diseases . The hydroxyquinoline group may chelate metal ions, a property absent in the benzofuran derivative.
  • Morpholinomethyl-Quinoline Derivative: The morpholine group enhances solubility and may improve binding to targets requiring polar interactions (e.g., kinases). In contrast, the benzofuran-imidazolidine compound’s rigid structure could favor allosteric modulation.
  • Pyrrolidine Derivative: The pyrrolidine substituent, a cyclic amine, may confer improved bioavailability compared to linear dimethylamino chains due to reduced cationic charge at physiological pH .

Metabolic and Stability Considerations

  • The benzofuran-imidazolidine compound’s imidazolidine ring may confer resistance to hydrolysis compared to esters or amides in quinoline derivatives.
  • Quinoline-based compounds (e.g., SzR-105) are prone to glucuronidation at the hydroxyl group, a metabolic pathway less likely in the benzofuran analog.

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2-oxoimidazolidine-1-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex chemical structure characterized by the presence of a benzofuran moiety and an imidazolidine core. Its molecular formula is C19H20N2O2C_{19}H_{20}N_{2}O_{2}, with a molecular weight of 320.38 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC19H20N2O2C_{19}H_{20}N_{2}O_{2}
Molecular Weight320.38 g/mol
CAS Number1421373-65-0

Anticancer Properties

Recent studies have highlighted the anticancer activity of benzofuran derivatives, including this compound. Research indicates that compounds with a benzofuran scaffold exhibit significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and HCC1806 (breast cancer) cells.

Case Study:
A study conducted by researchers evaluated several benzofuran-based chalcone derivatives for their anticancer activity. Among these, one derivative demonstrated an IC50 value of 5.93 μmol/L against HCC1806 cells, indicating potent cytotoxicity. The mechanism involved the induction of apoptosis, which was confirmed through flow cytometry analysis showing increased apoptotic cell populations at higher concentrations .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • VEGFR-2 Inhibition : The compound has been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. In vitro assays revealed that the compound exhibited an inhibitory rate of 38% at a concentration of 100 μM .
  • Induction of Apoptosis : The compound effectively triggers apoptosis in cancer cells. In the aforementioned study, the proportion of apoptotic cells increased significantly with higher concentrations, demonstrating a dose-dependent relationship .
  • Molecular Docking Studies : Computational studies have indicated that the compound binds effectively to VEGFR-2, suggesting that it may serve as a lead compound for developing new VEGFR inhibitors .

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound, a comparison with other known benzofuran derivatives is illustrated below:

Compound NameIC50 (μmol/L)Target Mechanism
N-[2-(1-benzofuran-2-yl)-...]5.93VEGFR-2 Inhibition
Benzofuran Derivative A10.5Apoptosis Induction
Benzofuran Derivative B8.3Cell Cycle Arrest

Q & A

Q. What synthetic methodologies are effective for preparing N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2-oxoimidazolidine-1-carboxamide?

A typical synthesis involves reacting benzofuran-containing intermediates with substituted carboxamide precursors under reflux conditions. For example, ethanol with glacial acetic acid as a catalyst is used for condensation reactions, followed by purification via recrystallization (e.g., methanol or ethanol) . Key steps include monitoring reaction progress using thin-layer chromatography (TLC) and optimizing molar ratios (e.g., 1:1.5 stoichiometry) to maximize yield.

Q. How can researchers characterize the purity and structural integrity of this compound?

Characterization requires multi-spectral analysis:

  • IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • ¹H/¹³C NMR to verify proton environments (e.g., dimethylamino protons at δ 2.2–2.5 ppm) and benzofuran aromatic signals.
  • Elemental analysis to validate empirical formulas .

Q. What in vitro biological assays are suitable for evaluating its antimicrobial potential?

Use standardized protocols like:

  • Broth microdilution (CLSI guidelines) to determine MIC (minimum inhibitory concentration) against bacterial/fungal strains.
  • Mycobacterium tuberculosis H37Rv assays for antitubercular activity, with isoniazid as a positive control .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies:

  • Incubate the compound in buffers (pH 3–9) at 25°C–40°C for 24–72 hours.
  • Monitor degradation via HPLC, comparing retention times and peak areas to fresh samples .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

  • Recrystallization : Use methanol or ethanol for high-purity isolation.
  • Column chromatography : Employ silica gel with gradient elution (e.g., ethyl acetate/hexane) for complex mixtures .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Modify substituents : Replace the dimethylamino group with other amines (e.g., pyrrolidino) to assess impact on antimicrobial potency.
  • Introduce electron-withdrawing groups (e.g., nitro) on the benzofuran ring to enhance interactions with bacterial enzymes .

Q. What crystallographic techniques elucidate its 3D structure and intermolecular interactions?

  • Single-crystal X-ray diffraction : Resolve bond lengths/angles and hydrogen-bonding networks (e.g., benzofuran stacking interactions).
  • Compare with analogous structures in databases like Cambridge Structural Database .

Q. How do cheminformatic tools predict its pharmacokinetic and toxicity profiles?

  • Use SwissADME to predict logP, bioavailability, and blood-brain barrier permeability.
  • Apply ProTox-II to identify potential hepatotoxicity or mutagenicity risks based on structural alerts .

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Replicate assays under standardized conditions (e.g., identical bacterial strains, inoculum sizes).
  • Perform dose-response curves to clarify EC₅₀ discrepancies and validate statistical significance .

Q. What in vivo models are appropriate for preclinical evaluation of its neuropharmacological effects?

  • Rodent models : Test anxiolytic or anticonvulsant activity using elevated plus maze or pentylenetetrazole-induced seizures.
  • Pharmacokinetic profiling : Measure plasma half-life and brain penetration via LC-MS/MS after oral administration .

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